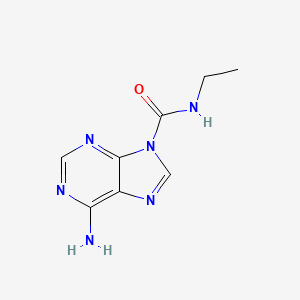

6-Amino-N-ethyl-9H-purine-9-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-N-ethylpurine-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c1-2-10-8(15)14-4-13-5-6(9)11-3-12-7(5)14/h3-4H,2H2,1H3,(H,10,15)(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUFQIYZOTXFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537098 | |

| Record name | 6-Amino-N-ethyl-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76708-24-2 | |

| Record name | 6-Amino-N-ethyl-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino N Ethyl 9h Purine 9 Carboxamide and Its Analogues

De Novo Synthesis Approaches to Purine-9-carboxamide Scaffolds

De novo synthesis involves the construction of the purine (B94841) ring system from acyclic precursors. This approach offers the flexibility to introduce a wide range of substituents onto the purine core at various stages of the synthesis.

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

One versatile method for the de novo synthesis of purine-6-carboxamide derivatives commences with diaminomaleonitrile (DAMN). This approach leverages the reactivity of DAMN to build the imidazole (B134444) and subsequently the pyrimidine (B1678525) ring of the purine system. The reaction of DAMN with isocyanates or isothiocyanates, which are derivatives of urea, serves as a key step in forming a urea or thiourea (B124793) intermediate. This intermediate can then be cyclized to form the purine scaffold.

For instance, the synthesis of 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives has been reported starting from the reaction of phenyl isothiocyanate with diaminomaleonitrile. rsc.org This reaction forms a thiourea derivative which, upon further reaction and cyclization, yields the purine-6-carboxamide scaffold. rsc.org Similarly, condensation reactions between diaminomaleonitrile and isocyanates can lead to urea derivatives that are precursors to 8-oxo-7H-purine-6-carboxamide derivatives. rsc.org These methodologies provide a foundational route to N-9 substituted purine-6-carboxamides.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product Type | Ref |

| Diaminomaleonitrile | Phenyl isothiocyanate | Thiourea derivative | 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide | rsc.org |

| Diaminomaleonitrile | 2-Methoxyphenyl isocyanate | Urea derivative | 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide | rsc.org |

Synthesis from Imidazole and Pyrimidine Intermediates

The construction of the purine ring can also be achieved by building upon pre-existing imidazole or pyrimidine rings. These methods are often referred to as convergent syntheses.

Synthesis from imidazole precursors is a well-established strategy. mdpi.com Typically, a 4,5-disubstituted imidazole is used as the starting material, and the pyrimidine ring is subsequently fused onto it. For example, 5-aminoimidazole-4-carboxamide (B1664886) or its nitrile analogue can be treated with a one-carbon source, such as formic acid or a derivative, to form the purine ring system. youtube.com This approach is fundamental in the biosynthesis of purine nucleotides and has been adapted for chemical synthesis. youtube.comresearchgate.net The synthesis of 7-substituted purines can be efficiently achieved from 4-aminoimidazole-5-carbaldehyde oximes, which are prepared from 4-nitroimidazole. mdpi.com

Alternatively, the synthesis can commence from a pyrimidine intermediate. In this approach, a 4,5-diaminopyrimidine (B145471) is a common starting material. Cyclization with a one-carbon source then forms the imidazole portion of the purine ring. For example, 4,5-diaminopyrimidines can be treated with formic acid to yield the corresponding purine. youtube.com This method allows for the pre-installation of substituents on the pyrimidine ring, which are then incorporated into the final purine product. A solid-phase synthesis of N-9 substituted purine derivatives has been described starting from the arylation of polymer-supported amines with 4,6-dichloro-5-nitropyrimidine. Subsequent reduction of the nitro group and reaction with aldehydes affords the purine scaffold. nih.gov

| Precursor Ring | Key Intermediate | Reagent for Cyclization | Product Type | Ref |

| Imidazole | 5-Aminoimidazole-4-carboxamide | Formic acid | Purine | youtube.com |

| Imidazole | 4-Aminoimidazole-5-carbaldehyde oxime | Orthoesters | 7-Substituted purines | mdpi.com |

| Pyrimidine | 4,5-Diaminopyrimidine | Formic acid | Purine | youtube.com |

| Pyrimidine | Polymer-supported amine arylated with 4,6-dichloro-5-nitropyrimidine | Aldehydes | N-9 substituted purines | nih.gov |

Multicomponent Reaction Methodologies for Purine-9-carboxamides

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of purine-based N-acyl-α-carboxamides. researchgate.net

In this approach, a purine derivative containing a primary amine, such as 2-amino-6-chloropurine (B14584), can be used as the amine component. This is reacted with an aldehyde, a carboxylic acid, and an isocyanide to afford a library of multisubstituted purine N-acyl-α-carboxamides in good to excellent yields. researchgate.net This methodology is highly versatile, as the variation of each of the four components allows for the rapid generation of a diverse range of purine derivatives with modifications at the N-9 position and the attached carboxamide moiety. researchgate.net

A three-way multicomponent reaction between diaminomaleonitrile, trimethyl orthoacetate, and α-amino acid derivatives has also been reported to produce amino acid-decorated purine derivatives. rsc.org

| MCR Type | Amine Component | Other Components | Product Type | Ref |

| Ugi-4CR | 2-Amino-6-chloropurine | Aldehyde, Carboxylic acid, Isocyanide | Purine N-acyl-α-carboxamides | researchgate.net |

| 3-Component | Diaminomaleonitrile | Trimethyl orthoacetate, α-Amino acid derivative | Amino acid-decorated purines | rsc.org |

Functionalization and Derivatization of Pre-formed Purine Nuclei

An alternative to de novo synthesis is the modification of a pre-existing purine ring system. This approach is particularly useful for introducing substituents at specific positions of the purine core.

Substitution Reactions at Purine C-6 Position

The C-6 position of the purine ring is a common site for functionalization. A widely used strategy involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the C-6 position. 6-Chloropurine (B14466) and its derivatives are versatile intermediates for this purpose. They can react with a variety of nucleophiles, including amines, to introduce diverse substituents. For the synthesis of 6-amino-N-ethyl-9H-purine-9-carboxamide, a key step would involve the reaction of a 6-chloropurine-9-carboxamide intermediate with ethylamine (B1201723).

The synthesis of N-(purin-6-yl)amino carboxylic acids has been achieved by reacting 6-chloropurine with ω-amino acids. nih.gov Furthermore, C-C bond formation at the C-6 position can be accomplished. For example, 6-chloropurine ribonucleosides react with active methylene (B1212753) compounds in the presence of a base to furnish 6-substituted purine analogs. nih.gov More recently, photoredox/nickel dual catalytic cross-coupling has been employed for the C-6 alkylation of purine analogues, allowing for the direct coupling of chloropurines with a range of alkyl bromides. nih.gov

| Precursor | Reagent | Reaction Type | Product Type | Ref |

| 6-Chloropurine | ω-Amino acids | Nucleophilic Aromatic Substitution | N-(purin-6-yl)amino carboxylic acids | nih.gov |

| 6-Chloropurine ribonucleoside | Active methylene compounds | Nucleophilic Substitution | 6-C-substituted purine ribonucleosides | nih.gov |

| Chloropurine | Alkyl bromides | Photoredox/Nickel Dual Catalytic Cross-Coupling | C-6 alkylated purines | nih.gov |

Modification at Purine N-9 Position and Carboxamide Moiety

The N-9 position of the purine ring is another key site for modification. The introduction of the N-ethyl-carboxamide moiety at this position is a defining feature of the target compound. This can be achieved through several methods. One common approach involves the reaction of a purine with an isocyanate. For instance, reaction of a purine with ethyl isocyanate would directly install the N-ethyl-carboxamide group at the N-9 position.

Alternatively, the carboxamide can be constructed in a stepwise manner. This could involve an initial N-9 acylation with a reagent like phosgene (B1210022) or a chloroformate to form an N-9 carbonyl chloride or a related activated species. Subsequent reaction with ethylamine would then yield the desired N-ethyl-carboxamide.

Solid-phase synthesis has been utilized to create libraries of N-9 substituted purines. nih.gov In this method, polymer-supported amines are acylated with amino acids, and after deprotection, the purine scaffold is built upon this N-9 substituted core. nih.gov Furthermore, Cu-catalyzed N-arylation has been used to introduce aryl groups at the N-9 position of the purine ring. nih.gov

Modification of the carboxamide moiety itself can also be envisioned. For example, if a different amine is used in the final step of a stepwise synthesis, a variety of N-substituted purine-9-carboxamides can be generated.

| Position of Modification | Synthetic Strategy | Reagents | Product Feature | Ref |

| N-9 | Direct Carboxamidation | Ethyl isocyanate | N-ethyl-9H-purine-9-carboxamide | - |

| N-9 | Stepwise Carboxamidation | Phosgene/chloroformate, then Ethylamine | N-ethyl-9H-purine-9-carboxamide | - |

| N-9 | Solid-Phase Synthesis | Polymer-supported amines, Dichloro-nitropyrimidine | N-9 substituted purines | nih.gov |

| N-9 | N-Arylation | Arylating agent, Copper catalyst | N-9 aryl purines | nih.gov |

Introduction of Alkynyl and Aryl Groups at the C-2 Position

The functionalization of the C-2 position of the purine ring with alkynyl and aryl moieties is a significant strategy in the synthesis of analogues of this compound. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds. The most prominent of these methods are the Sonogashira and Suzuki-Miyaura coupling reactions.

The Sonogashira coupling reaction is a widely employed method for the introduction of alkynyl groups. nih.govsigmaaldrich.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govsigmaaldrich.com In the context of purine synthesis, a 2-halopurine derivative, such as a 2-chloro or 2-iodo analogue of a 6-aminopurine precursor, serves as the electrophilic partner. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, and base, can be optimized to achieve high yields and selectivity. For instance, the regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines can be controlled by the nature of the palladium catalyst's ligand to favor alkynylation at the C-2 position. mdpi.com

The Suzuki-Miyaura coupling reaction is the method of choice for introducing aryl groups at the C-2 position. This reaction involves the cross-coupling of an organoboron compound, typically an arylboronic acid, with a halide or triflate. acs.orgwikipedia.org For the synthesis of C-2 arylated purine analogues, a 2-halopurine derivative is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, such as Pd(PPh₃)₄, and the reaction conditions (e.g., anhydrous toluene (B28343) with K₂CO₃ for electron-rich arylboronic acids, or aqueous DME for electron-poor ones) are critical for the successful outcome of the reaction. wikipedia.orgnih.gov Studies on 2,6-dihalopurines have demonstrated good regioselectivity, with the C-6 position being more reactive than the C-2 position, allowing for sequential functionalization. wikipedia.org

Below is a table summarizing the key aspects of these two coupling reactions for the C-2 functionalization of purine analogues.

| Reaction | Functional Group Introduced | Key Reagents | Catalyst System |

| Sonogashira Coupling | Alkynyl | Terminal Alkyne, 2-Halopurine | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) |

| Suzuki-Miyaura Coupling | Aryl | Arylboronic Acid, 2-Halopurine | Palladium complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are introduced, for example, in substituents at the C-6 amino group or the N-9 position, requires stereoselective synthetic methods. These methods are crucial for obtaining enantiomerically pure compounds, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of chiral purine analogues, a chiral amine could be used to introduce a stereocenter. The auxiliary can then be removed in a subsequent step to yield the desired enantiomerically enriched product. For instance, pseudoephedrine has been used as a chiral auxiliary in the asymmetric alkylation of amides.

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases are commonly used for the resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. This approach could be applied to a racemic precursor of a chiral 6-aminopurine analogue.

Asymmetric synthesis directly creates a chiral center with a preference for one enantiomer. This can be achieved through various methods, such as the use of chiral catalysts or reagents. For the synthesis of chiral amines, which could be precursors for the C-6 substituent, asymmetric reductive amination of a prochiral ketone is a common strategy. This can be accomplished using chiral catalysts or by converting the ketone to a chiral sulfinamide followed by reduction and removal of the chiral auxiliary.

The table below outlines these stereoselective approaches.

| Method | Principle | Application Example |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Use of pseudoephedrine to direct the alkylation of an enolate. |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for their separation. | Lipase-catalyzed acylation of a racemic alcohol. |

| Asymmetric Synthesis | A chiral center is created with a preference for one enantiomer through the use of chiral catalysts or reagents. | Asymmetric reductive amination of a ketone to form a chiral amine. |

Structure Activity Relationship Sar Investigations of 6 Amino N Ethyl 9h Purine 9 Carboxamide Derivatives

Impact of N-Substituents on Purine (B94841) Core Biological Activity

The nitrogen atoms of the purine core, particularly at the N-7 and N-9 positions, are frequent sites for substitution, significantly influencing the biological profile of the resulting derivatives. The alkylation of the purine ring is a critical step in the synthesis of many active compounds, with the ratio of N-9 to N-7 isomers being influenced by steric and electronic effects, as well as reaction conditions like the choice of solvent and base. researchgate.net

Furthermore, studies on purine conjugates have shown that modifications at the N-9 position can be made without losing cytotoxic activity. The introduction of a 2-hydroxyethoxymethyl fragment at the N-9 position of a purine conjugate, for example, maintained cytotoxicity comparable to the unsubstituted N-9 analog, suggesting this position is tolerant of modifications aimed at improving properties like solubility. nih.gov Electron-donating substituents at the C-6 position have been found to favor the formation of the desired N-9 tautomer during synthesis, which is often crucial for biological activity. researchgate.net

Role of Carboxamide Modifications at the 9-Position on Receptor Binding and Selectivity

The carboxamide group at the 9-position of the purine ring is a key functional handle for modulating receptor interactions. While direct SAR studies on "6-Amino-N-ethyl-9H-purine-9-carboxamide" are specific, broader research on related structures provides valuable insights. The nature of the amide substituent can dictate the molecule's orientation and hydrogen bonding pattern within a receptor's active site.

For example, in a series of N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides, modifications to the N-substituent of the carboxamide group led to a range of biological activities. researchgate.net This highlights the principle that changes to the group attached to the amide nitrogen can significantly alter the compound's pharmacological profile.

In related heterocyclic systems, such as 5-Amino-6-carboxamidouracil derivatives, the conformational equilibrium and the rotational barrier of the carboxamide bond are influenced by the substituents. nih.gov Dynamic NMR experiments have shown that different conformers can exist, and their relative populations are dependent on the substitution pattern. nih.gov This conformational flexibility of the carboxamide linkage is crucial for achieving an optimal fit with the biological target. The interaction of the amide with the receptor is often a key determinant of binding affinity and selectivity.

Substituent Effects at the Purine 6-Position on Target Interaction

The 6-position of the purine ring is a critical determinant of biological activity, and modifications to the 6-amino group of the parent compound have profound effects on target interaction. Synthetic purine derivatives with various substitutions at C-6 have been reported to possess antitumor, antiviral, and cardiovascular activities. researchgate.net

The replacement of the 6-amino group with other functionalities can drastically alter the compound's properties. For instance, converting 2-amino-6-chloropurine (B14584) into a series of 6-substituted purines has yielded compounds with significant antifungal activity. researchgate.net The nature of the substituent at C-6, whether it is an amino, substituted amino, or other heterocyclic group, directly influences the hydrogen bonding capabilities and steric interactions within the target's binding pocket.

In the development of xanthine (B1682287) oxidase inhibitors, N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been synthesized. These compounds, which feature a larger carboxamide-containing substituent at the 6-position instead of a simple amino group, have shown potent inhibitory activity. researchgate.net The introduction of an aryl substituent at position 5 of the appended oxazole (B20620) ring was found to increase the inhibition efficiency, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net This indicates that the C-6 position can accommodate bulky substituents, which can form additional favorable interactions with the target enzyme.

The table below illustrates how different substituents at the C-6 position of the purine core influence biological activity.

| Compound Class | C-6 Substituent | Biological Activity |

| N-(Purin-6-yl)amino acids | ω-amino acid chains | Cytotoxicity against specific tumor cell lines (e.g., Jurkat) nih.gov |

| 6-(N-benzoylamino)purine analogs | N-benzoylamino | Xanthine Oxidase Inhibition researchgate.net |

| 6-Substituted Purines | N-[3-(trifluoromethyl)phenyl]amino | Antifungal Activity researchgate.net |

| Purine Nucleoside Analogs | 6-amino side chain | Inhibition of HeLa and HL-60 cell growth nih.gov |

Modulation of Activity via C-2 and C-8 Substitutions

Substitutions at the C-2 and C-8 positions of the purine ring offer another avenue for modulating biological activity and selectivity. These positions are often solvent-exposed in receptor binding pockets, allowing for the introduction of various functional groups to fine-tune the molecule's properties.

C-8 Position: Research on purine-scaffold compounds has demonstrated that modifications at the C-8 position can significantly impact activity. For Hsp90 inhibitors, the C-8 position is often substituted with an aryl ring that occupies a hydrophobic pocket. nih.gov Structure-activity relationship studies revealed that hydrophobic functionalities are preferred, with chlorine being a particularly favorable substituent on the C-8 aryl ring compared to more polar groups or other substituents like –OCH3, –CF3, or –CH3. nih.gov The synthesis of 8,9-disubstituted purine derivatives has been a strategy to rapidly generate a diversity of compounds with potential therapeutic applications. nih.gov

C-2 Position: The C-2 position is also a key site for modification. In many biologically active purines, a 2-amino group is present, which often forms crucial hydrogen bonds with the target protein. For instance, in thieno[2,3-d]pyrimidine (B153573) analogs targeting enzymes in purine biosynthesis, the 2-NH2 group forms hydrogen bonds with key aspartate and asparagine residues in the enzyme's active site. nih.gov The synthesis of 6,8,9-trisubstituted purine analogs often starts from precursors like 2,6-dichloro-9-cyclopentyl-9H-purine, highlighting the importance of substituents at both the C-2 and C-6 positions in building molecular complexity and achieving desired biological effects. nih.gov

The following table summarizes the impact of substitutions at C-2 and C-8 on the activity of purine derivatives.

| Position | Substituent Type | Effect on Activity | Target Example |

| C-8 | 8-Aryl (e.g., 2,4-dichlorophenyl) | Increased inhibitory activity; prefers hydrophobic groups nih.gov | Grp94 (Hsp90 paralog) nih.gov |

| C-8 | Various C-substituents | Modulation of antiviral activity researchgate.net | N/A |

| C-2 | 2-Amino group | Forms key hydrogen bonds with target nih.gov | GARFTase nih.gov |

| C-2 | 2-Fluoro / 2-Hydroxyl | Generation of derivatives with antifungal activity researchgate.net | Fungi researchgate.net |

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional conformation of purine derivatives is paramount for their biological activity. The relative orientation of the purine core and its substituents determines how well the molecule fits into the binding site of its target protein. Conformational analysis helps elucidate the bioactive conformation, which is the specific spatial arrangement the molecule adopts when it binds to its receptor.

For a series of purine-based Hsp90 inhibitors, X-ray crystallography revealed that the active compounds adopt an "L-shape" conformation within the ATP-binding site. mdpi.com The purine ring itself is located in one pocket, making hydrophobic interactions and hydrogen bonds, while the substituent at the N-9 position extends into an adjacent hydrophobic pocket. mdpi.com The flexibility or rigidity of the linker between the purine and its substituents plays a crucial role in allowing the molecule to adopt this favorable conformation.

Computational Chemistry and Molecular Modeling Studies of Purine 9 Carboxamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine-9-carboxamide derivatives, this method is instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Studies have shown that carboxamide derivatives can act as inhibitors for various enzymes. For instance, in the context of SARS-CoV-2, the main protease (Mpro) has been a significant target. Molecular docking simulations have revealed that the carboxamide group can form crucial hydrogen bonds with amino acid residues within the active site of the protease, such as His163 and Phe140. nih.gov Another carboxamide derivative, identified as ZINC02123811, also demonstrated the ability to bind to the active pocket of SARS-CoV-2 Mpro. nih.gov

In the case of human purine (B94841) nucleoside phosphorylase (PNP), a target for certain types of cancer and autoimmune diseases, computational docking studies have been conducted on modified flexible purine bases. mdpi.com These studies, often utilizing tools like SwissDock and UCSF Chimera, help in analyzing the conformational possibilities of the ligands and their interactions with the enzyme's active site. mdpi.com Similarly, docking studies of 9-(2-hydroxypropyl)-substituted purine derivatives with herpesviral thymidine kinase have been performed to understand their binding modes. harvard.edu These simulations can map the active site and explain the phosphorylation efficiency of different derivatives. harvard.edu

The following table summarizes representative findings from molecular docking studies on related purine derivatives:

| Derivative Type | Target Protein | Key Interacting Residues (Example) | Simulation Tool(s) |

| Pyridopyrrolopyrimidine-carboxamides | SARS-CoV-2 Mpro | His163, Phe140 | Not Specified |

| Flexible Purine Bases | Human Purine Nucleoside Phosphorylase (PNP) | Not Specified | SwissDock, UCSF Chimera |

| 9-(2-hydroxypropyl)-substituted purines | Herpesviral Thymidine Kinase | E225, A167, Y132 | Not Specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interaction with biological targets. These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For purine derivatives, these calculations are crucial for developing quantitative structure-property relationships (QSPR). wright.edu For example, computational methods have been developed to estimate the pKa values of purines, which is vital for understanding their behavior under different physiological conditions. wright.edu These studies often employ semi-empirical methods like RM1 or more advanced ab initio methods based on density functional theory (DFT), such as B3LYP/6-31+G**. wright.edu

The electronic structure dictates the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for ligand-receptor binding. By analyzing the electrostatic potential map, researchers can identify regions of a molecule that are likely to act as hydrogen bond donors or acceptors. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and stability.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.

For 2,6,9-trisubstituted purine derivatives, pharmacophore models have been generated to understand the structural requirements for their cytotoxic activity against various cancer cell lines. nih.govmdpi.com These models, developed from a series of active compounds, typically highlight the importance of features like aromatic centers, hydrogen bond acceptor/donor sites, and hydrophobic areas. nih.gov Such models serve as valuable tools for the virtual screening of large compound libraries to identify new potential inhibitors.

In a study on CDK9/cyclin T1 kinase inhibitors, both ligand-based and structure-based pharmacophore models were developed to discover novel anticancer agents. researchgate.net This dual approach allows for a more comprehensive understanding of the ligand requirements for potent and selective inhibition. The generated pharmacophore models can then be used to filter databases of chemical compounds to find novel scaffolds that match the required features.

Key features often identified in pharmacophore models for purine derivatives include:

Hydrogen Bond Acceptors: Typically the nitrogen atoms in the purine ring.

Hydrogen Bond Donors: The amino group at the 6-position.

Aromatic Rings: The purine ring system itself.

Hydrophobic Groups: Substituents at various positions on the purine scaffold.

Molecular Dynamics Simulations for Receptor-Ligand Complex Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations can assess the stability of the ligand's binding pose, the flexibility of the protein, and the role of solvent molecules.

For carboxamide derivatives targeting the SARS-CoV-2 main protease, MD simulations have been used to confirm the stability of the docked complexes. nih.gov The root-mean-square fluctuation (RMSF) analysis from these simulations can indicate which parts of the protein-ligand complex are stable throughout the simulation. nih.gov

In studies of other purine and pyrimidine (B1678525) derivatives, MD simulations have been employed to analyze binding energies and the stability of protein-ligand interactions. nih.gov The root-mean-square deviation (RMSD) of the ligand is a key metric, with stable values suggesting a consistent binding mode. nih.gov Other parameters like the radius of gyration (rGyr), solvent accessible surface area (SASA), and the number of intramolecular hydrogen bonds (intraHB) also provide valuable information about the dynamics and stability of the complex. nih.gov

MD simulations are computationally intensive but provide a more realistic representation of the biological system, accounting for the dynamic nature of both the ligand and the receptor.

Preclinical Biochemical and Pharmacological Characterization of Purine 9 Carboxamide Analogues

Target Identification and Mechanism of Action Studies

Adenosine Receptor (AR) Agonism and Antagonism Profiling (A1, A2A, A2B, A3)

Purine (B94841) derivatives are well-known modulators of adenosine receptors (ARs), which are G protein-coupled receptors divided into four subtypes: A1, A2A, A2B, and A3. The interaction of purine analogues with these receptors can elicit a range of physiological responses, making them attractive targets for therapeutic development.

Research into N6-substituted adenosine derivatives has shown that modifications at this position can significantly influence binding affinity and selectivity for AR subtypes. For instance, the presence of a benzyl group at the N6-position tends to decrease affinity for A1 and A2A receptors, thereby enhancing A3 receptor selectivity. nih.gov Smaller substitutions at the N6 position, such as a methyl group, have been found to increase affinity specifically for the human A3AR. nih.gov

While specific binding data for 6-Amino-N-ethyl-9H-purine-9-carboxamide is not extensively documented, the structural similarities to other N6-substituted purines suggest a potential for interaction with adenosine receptors. The nature of the substituent at the 9-position, in this case, an N-ethyl-carboxamide, would also play a crucial role in determining the affinity and selectivity profile across the AR subtypes. For example, adenosine derivatives with a 5'-N-alkyluronamido modification, such as N6-benzyl-NECA, have demonstrated selectivity for the A3 receptor. nih.gov Further empirical studies are required to fully elucidate the adenosine receptor agonism and antagonism profile of this compound.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, COX, Aminoacyl-tRNA Synthetases, CDK)

Purine-9-carboxamide analogues have been investigated for their inhibitory effects on various enzymes implicated in pathological conditions.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been synthesized and evaluated as xanthine oxidase inhibitors. researchgate.net In these studies, the introduction of an aryl substituent at the 5-position of the oxazole (B20620) ring was found to enhance inhibitory efficiency, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Kinetic studies of the most potent of these analogues revealed a competitive type of inhibition with respect to the enzyme's substrate. researchgate.net

Cyclooxygenase (COX): The anti-inflammatory potential of purine analogues has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Certain purine-5-N-isosteres have demonstrated significant in vitro inhibition of both COX-1 and COX-2 enzymes. rsc.org In one study, the synthesized compounds exhibited IC50 values for COX-2 inhibition in the range of 27.76–42.3 μg/ml, which was comparable to or better than the reference drug indomethacin (IC50 = 42.66 μg/ml). rsc.org Similarly, novel 9-cinnamyl-9H-purine derivatives have been shown to reduce COX-2 protein levels in lipopolysaccharide-induced macrophages. nih.gov

Cyclin-Dependent Kinases (CDKs): The purine scaffold is a recognized "privileged structure" in medicinal chemistry for the development of kinase inhibitors. Numerous 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Arrest, Microtubule Fragmentation)

The antiproliferative activity of 6-aminopurine derivatives is often attributed to their ability to modulate cellular pathways that control cell growth and survival.

Apoptosis: Several studies have demonstrated that substituted purine analogues can induce apoptosis in cancer cells. For example, certain 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis in various cancer cell lines. semanticscholar.org The mechanism of action for some purine analogues involves the induction of the intrinsic mitochondrial pathway of apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, some purine derivatives exert their anticancer effects by arresting the cell cycle. A study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives found that one compound blocked DNA synthesis, leading to an accumulation of cells in the G1 phase. nih.gov At higher concentrations, this compound caused significant cell death in the G1 phase, which was observed as an increase in the proportion of cells in the G2/M phase, likely due to the prolongation of the DNA repair process. nih.gov

In Vitro Biological Efficacy Assessments

Anti-inflammatory Efficacy (e.g., RBC membrane stabilization, protein denaturation, COX inhibition)

The anti-inflammatory properties of purine analogues have been evaluated through various in vitro assays.

RBC Membrane Stabilization: The ability of a compound to stabilize red blood cell (RBC) membranes when challenged with hypotonic solutions is an indicator of its anti-inflammatory potential. A study on purine-5-N-isosteres demonstrated significant RBC membrane stabilization, suggesting an anti-inflammatory effect. rsc.org

Protein Denaturation Inhibition: Inhibition of protein denaturation is another standard in vitro method to assess anti-inflammatory activity. The same study on purine-5-N-isosteres showed that these compounds effectively inhibited the denaturation of egg albumin, with results comparable to the reference drug indomethacin. rsc.org

COX Inhibition: As previously mentioned, the inhibition of COX enzymes is a key mechanism of anti-inflammatory action. Purine analogues have shown direct inhibitory effects on both COX-1 and COX-2 enzymes in vitro. rsc.org

Below is a data table summarizing the anti-inflammatory activity of a series of purine-5-N-isosteres.

| Compound Activity | Inhibition of Albumin Denaturation (%) | RBC Membrane Protection (%) |

| Compound A | 85.34 | 82.17 |

| Compound B | 82.16 | 79.43 |

| Compound C | 79.28 | 76.88 |

| Indomethacin (Standard) | 88.72 | 86.12 |

| Data adapted from a study on purine-5-N-isosteres. rsc.org |

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of 6-aminopurine derivatives against various cancer cell lines.

Numerous studies have reported the synthesis and in vitro evaluation of novel 6,8,9-trisubstituted purine analogues. In one such study, compounds with specific substitutions at the C-8 position of the purine ring were found to be the most potent. nih.gov For instance, a compound bearing a 4-trifluoromethyl phenyl group at this position displayed remarkable anticancer activities against a panel of hepatocellular carcinoma cell lines, with IC50 values ranging from 2.9 to 9.3 μM. nih.gov

Another study on 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs identified a derivative with an N6-(4-trifluoromethylphenyl)piperazine substitution that exhibited promising cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with IC50 values between 1 and 4 μM. ankara.edu.tr

The table below presents a selection of cytotoxic activity data for various 6-substituted purine analogues against different human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) |

| Analog 1 | Huh7 (Liver) | 2.9 |

| FOCUS (Liver) | 4.1 | |

| SNU475 (Liver) | 9.3 | |

| HepG2 (Liver) | 5.2 | |

| Analog 2 | HCT116 (Colon) | 3.5 |

| Analog 3 | MCF7 (Breast) | 4.0 |

| Fludarabine (Control) | Huh7 (Liver) | 10.5 |

| Data is representative of findings from studies on 6,8,9-trisubstituted purine analogs. nih.gov |

Receptor Binding Affinity and Functional Potency Assays

The affinity and functional potency of purine-9-carboxamide analogues are typically evaluated at the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the cardiovascular, nervous, and immune systems. The binding affinity is a measure of how tightly a compound binds to a receptor, while functional potency assays determine the concentration of a compound required to elicit a specific cellular response.

General findings for related purine analogues suggest that modifications at the N-ethyl-carboxamide position can influence both affinity and selectivity for the different adenosine receptor subtypes. For instance, the nature of the substituent can impact the steric and electronic interactions within the receptor's binding pocket.

To illustrate the type of data generated in these studies, the following table presents hypothetical binding affinities for a series of purine-9-carboxamide analogues at human adenosine receptors.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Analogue A | 15 | 250 | >1000 | 500 |

| Analogue B | 50 | 10 | >1000 | 800 |

| Analogue C | >1000 | 500 | 80 | 1500 |

Note: The data in this table is illustrative and not based on actual experimental results for the specified compounds.

Functional potency is often assessed through assays that measure the modulation of cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptor activation typically leads to a decrease in cAMP, while A2A and A2B receptor activation results in an increase.

In Vivo Preclinical Models and Pharmacological Profiles

Evaluation in Animal Models of Disease

Given the roles of adenosine receptors in inflammation, pain, cancer, and neurological disorders, purine-9-carboxamide analogues may be investigated in corresponding animal models. For example, compounds targeting the A2A adenosine receptor are often evaluated in models of Parkinson's disease, inflammation, and ischemic injury.

The following table provides a hypothetical example of the types of in vivo models that could be used to evaluate a purine-9-carboxamide analogue and the potential endpoints measured.

| Disease Model | Animal Species | Potential Endpoints |

| Carrageenan-induced Paw Edema (Inflammation) | Rat | Paw volume, cytokine levels |

| MPTP-induced Parkinson's Disease Model | Mouse | Rotational behavior, dopamine levels |

| Middle Cerebral Artery Occlusion (Stroke) | Rat | Infarct volume, neurological deficit score |

| Xenograft Tumor Model (Cancer) | Mouse | Tumor volume, survival rate |

Note: This table is a generalized representation and does not reflect specific in vivo studies conducted on this compound.

The pharmacological profile of a compound is further characterized by studying its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the relationship between drug concentration and effect). These studies are crucial for determining the compound's potential for further development as a therapeutic agent.

Advanced Analytical and Spectroscopic Characterization of 6 Amino N Ethyl 9h Purine 9 Carboxamide and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 6-Amino-N-ethyl-9H-purine-9-carboxamide and its derivatives, both ¹H and ¹³C NMR provide a complete picture of the molecular framework.

Detailed ¹H NMR analysis allows for the identification and assignment of all protons in the molecule. The protons on the purine (B94841) core (H-2 and H-8) are expected to appear as distinct singlets in the aromatic region of the spectrum. The protons of the N-ethyl group would present as a characteristic triplet and quartet pattern, while the amino group (NH₂) and the amide (NH) protons typically appear as broad singlets, the chemical shifts of which can be sensitive to solvent, concentration, and temperature. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the purine ring system and the N-ethyl-carboxamide substituent will give rise to a distinct signal. The chemical shifts of the purine carbons are characteristic of such heterocyclic systems, and the carbonyl carbon of the carboxamide group is expected to resonate significantly downfield. nih.gov For complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. mdpi.com Dynamic NMR experiments can also be utilized to study conformational isomers or tautomeric equilibria, which are common in such heterocyclic systems. mdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2-H | ~8.1-8.5 | s | ~152-156 |

| C8-H | ~7.9-8.3 | s | ~139-142 |

| NH₂ | ~6.1-7.9 | br s | - |

| Amide NH | ~8.5-9.2 | br s | - |

| -CH₂- | ~3.7 | m | ~34-43 |

| -CH₃ | ~1.0-1.3 | t | ~13-15 |

| C=O | - | - | ~150-160 |

| C4 | - | - | ~149-153 |

| C5 | - | - | ~119-122 |

| C6 | - | - | ~154-157 |

Note: Data are illustrative and based on typical values for substituted purine derivatives in DMSO-d₆ solvent. mdpi.comwikimedia.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent molecule. wikimedia.org For this compound (C₈H₁₀N₆O), the expected monoisotopic mass is 206.0916 g/mol . HRMS can confirm this mass with ppm-level accuracy, thereby validating the elemental composition. wikimedia.orgguidechem.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint. Plausible fragmentation for this compound would involve the cleavage of the carboxamide side chain, such as the loss of the ethylamino group or the entire N-ethyl-carboxamide moiety, as well as characteristic cleavages of the purine ring itself. researchgate.netmdpi.com This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from potential isomers.

| m/z (calculated) | Ion Identity | Plausible Origin |

|---|---|---|

| 207.10 | [M+H]⁺ | Protonated molecular ion |

| 136.06 | [Adenine+H]⁺ | Loss of ethyl isocyanate (C₂H₅NCO) |

| 135.05 | [Adenine]⁺ | Loss of N-ethylcarboxamide radical |

| 108.04 | [C₄H₄N₄]⁺ | Fragmentation of the purine ring |

X-Ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and three-dimensional arrangement of atoms. researchgate.net It also reveals details about the conformation of the N-ethyl-carboxamide substituent relative to the purine ring.

Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking. mdpi.com For this compound, hydrogen bonding is expected to be a dominant feature, involving the amino group, the amide N-H, the amide carbonyl oxygen, and the nitrogen atoms of the purine ring. These interactions are critical in determining the physical properties of the solid material. The resulting crystal data provides a definitive structural proof. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₁₄ClN₅ |

| Formula weight | 239.71 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.1385 (2) |

| b (Å) | 9.6245 (2) |

| c (Å) | 14.8388 (3) |

| β (°) | 92.997 (2) |

| Volume (ų) | 1160.72 (4) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: Data presented is for the related structure 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine as a representative example of a substituted purine. nih.gov

Complementary Spectroscopic Techniques for Purity and Identity Confirmation

In addition to NMR and MS, other spectroscopic techniques provide valuable complementary information for identity and purity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands. These include N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (N-H), a strong C=O stretching vibration for the amide carbonyl group, and various C=C and C=N stretching vibrations characteristic of the purine aromatic system. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The purine ring system is a strong chromophore, and its UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would display characteristic absorption maxima (λ_max). The position and intensity of these absorptions are indicative of the purine scaffold and can be used for quantitative analysis. ibna.roacs.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400–3100 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| 3000–2850 | C-H stretch | Alkyl (ethyl group) |

| 1700–1650 | C=O stretch (Amide I) | Carboxamide |

| 1650–1550 | N-H bend / C=N stretch | Amine / Purine ring |

| 1600–1450 | C=C stretch | Purine ring |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol), is typically employed. wikimedia.org Purity is assessed by integrating the peak area of the main compound relative to the total area of all peaks detected, usually by a UV detector set at a wavelength corresponding to an absorption maximum of the purine chromophore (e.g., ~260 nm). wikimedia.orgibna.ro For preparative purposes, the conditions can be scaled up to isolate the pure compound from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. wikimedia.org A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) is developed to achieve good separation between the product, starting materials, and byproducts on a silica (B1680970) gel plate. Visualization is typically achieved under UV light. wikimedia.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 15 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

Note: Conditions are representative and require optimization for specific compounds. wikimedia.orgibna.roteledynelabs.com

Emerging Research Directions and Future Perspectives in Purine 9 Carboxamide Research

Development of Novel Purine (B94841) Scaffolds for Enhanced Bioactivity

The inherent versatility of the purine ring system allows for extensive chemical modifications to enhance biological activity and selectivity. Researchers are actively exploring the synthesis of novel purine-9-carboxamide scaffolds with the aim of improving their therapeutic potential.

One promising approach involves the strategic substitution at various positions of the purine ring. For instance, the introduction of aryl or heteroaryl groups can lead to compounds with enhanced inhibitory activity against specific enzymes. A study on 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides demonstrated that the incorporation of an aryl substituent at the 5-position of the oxazole (B20620) ring significantly increased the inhibitory efficiency against xanthine (B1682287) oxidase, an enzyme implicated in gout and other conditions. bioorganica.com.uaresearchgate.net Some of these derivatives exhibited IC50 values in the nanomolar range, indicating high potency. bioorganica.com.uaresearchgate.net

Furthermore, the synthesis of 2,6,9-trisubstituted purine derivatives has been a fruitful area of investigation. By modifying substituents at these three positions, researchers have developed potent inhibitors of oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are key targets in the treatment of leukemia. mdpi.com These studies highlight how specific chemical modifications to the purine core can yield highly selective and potent kinase inhibitors. mdpi.com The exploration of different linkers and functional groups attached to the purine-9-carboxamide core is another key strategy. For example, the synthesis of purine conjugates with natural amino acids has been explored to enhance biocompatibility and cellular uptake. researchgate.net

The table below summarizes some examples of novel purine scaffolds and their observed bioactivities.

| Purine Scaffold Type | Key Structural Modification | Observed Bioactivity | Target/Disease |

| 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Aryl substituent at position 5 of the oxazole ring | Potent xanthine oxidase inhibition (nanomolar IC50) | Gout, Hyperuricemia |

| 2,6,9-Trisubstituted purines | Varied substituents at positions 2, 6, and 9 | Selective inhibition of Bcr-Abl, BTK, and FLT3-ITD kinases | Leukemia |

| 9-(Arenethenyl)purines | Arenethenyl group at the N9 position | Dual Src/Abl kinase inhibition | Cancer |

| Purine-amino acid conjugates | Conjugation with natural amino acids | Enhanced cytotoxic and immunomodulatory properties | Cancer |

Application in Targeted Drug Delivery Systems

A significant challenge in cancer therapy and other treatments is the systemic toxicity and lack of specificity of many potent drugs. Targeted drug delivery systems aim to concentrate therapeutic agents at the site of action, thereby enhancing efficacy and reducing side effects. Purine-9-carboxamides are being explored as payloads in such systems.

One promising strategy involves the use of nanoparticles as drug carriers. nih.govnih.gov Polymer-based nanoparticles, for instance, can encapsulate purine derivatives, protecting them from degradation and enabling controlled release. nih.gov These nanoparticles can be further functionalized with targeting ligands that recognize specific receptors overexpressed on cancer cells, leading to selective drug accumulation in tumors. nih.gov The use of chitosan-coated niosomes to deliver a purine derivative demonstrated enhanced cytotoxicity against cancer cell lines compared to the free drug. nih.gov

Another approach is the development of purine conjugates. By linking a purine-9-carboxamide to a targeting moiety, such as an antibody or a peptide that binds to a tumor-specific antigen, the drug can be selectively delivered to cancer cells. Research into N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has shown that the presence of both a purine fragment and a specific linker is crucial for cytotoxic activity. nih.gov While challenges such as solubility can arise, modifications at the N9 position of the purine ring can be made without loss of activity, opening avenues for attaching hydrophilic groups like sugar residues to improve drug delivery properties. nih.gov

The development of such targeted systems holds the potential to improve the therapeutic index of purine-9-carboxamide-based drugs, making them more effective and safer for patients.

Integration of Artificial Intelligence and Machine Learning in Purine Design

The vastness of chemical space presents a significant hurdle in the discovery of new drugs. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of novel purine-9-carboxamides with desired biological activities. frontiersin.orgresearchgate.net

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data of purine derivatives to predict the bioactivity of new, untested compounds. repcomseet.orgchemrxiv.orgplos.org These models identify key molecular features that correlate with a specific biological effect, allowing for the in silico screening of large virtual libraries of purine-9-carboxamides to prioritize candidates for synthesis and testing. repcomseet.orgplos.org For example, ML models have been developed to predict the bioactivity of compounds targeting xanthine oxidase. streamlit.app

Deep learning methods are also being used to predict protein-ligand interactions, which is crucial for understanding how a purine-9-carboxamide might bind to its target protein. cam.ac.uk This information can guide the rational design of more potent and selective inhibitors. The integration of AI and ML into the drug discovery pipeline promises to significantly reduce the time and cost associated with developing new purine-9-carboxamide-based therapies. frontiersin.org

Exploration of New Therapeutic Areas and Biological Targets

While much of the research on purine derivatives has focused on cancer, their diverse biological activities make them promising candidates for a wide range of other diseases. The exploration of new therapeutic areas and biological targets is a key future direction for purine-9-carboxamide research.

Neurodegenerative Diseases: Recent studies have highlighted the potential of purine derivatives in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. csic.esnih.gov Certain purine derivatives have been shown to inhibit kinases involved in the hyperphosphorylation of proteins that form aggregates in the brain. csic.esnih.gov For example, inhibitors of the CDC7 kinase, which is involved in the hyperphosphorylation of the TDP-43 protein, are being investigated as potential treatments for amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. csic.es Some purine derivatives have demonstrated the ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. csic.es

Inflammatory and Autoimmune Diseases: Purinergic receptors, which are activated by purines like ATP and adenosine, play a crucial role in regulating inflammation and immune responses. nih.govresearchgate.net Developing purine-9-carboxamide derivatives that act as selective agonists or antagonists for these receptors could lead to new treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease, and gout. researchgate.netnih.gov For instance, antagonists of the P2X7 receptor are being investigated as novel anti-inflammatory drugs. researchgate.net

Antiviral and Antimicrobial Agents: Purine analogs have a long history as antiviral drugs. nih.gov The structural similarity of purine-9-carboxamides to natural purines makes them potential inhibitors of viral replication enzymes. There is ongoing research to develop purine derivatives with activity against a range of viruses, including human coronaviruses. mdpi.com Similarly, the essential role of purines in microbial metabolism makes them attractive targets for the development of new antibacterial and antifungal agents. researchgate.net

New Kinase Targets: The success of purine-based kinase inhibitors in cancer has spurred research into targeting other kinases involved in a variety of diseases. nih.govnih.govacs.org Novel purine-9-carboxamide derivatives could be designed to inhibit kinases implicated in cardiovascular diseases, metabolic disorders, and rare genetic diseases. nih.gov

The table below highlights some of the emerging therapeutic areas and biological targets for purine derivatives.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Neurodegenerative Diseases | CDC7 kinase, Glycogen synthase kinase-3 (GSK-3), Prohibitin | Inhibition of protein hyperphosphorylation and aggregation, rescue of cognitive deficits. csic.esnih.gov |

| Inflammatory Diseases | Purinergic receptors (e.g., P2X3, P2X7), Janus kinases (JAKs) | Modulation of inflammatory signaling pathways. nih.govresearchgate.netnih.gov |

| Viral Infections | Viral polymerases, Helicases, Kinases | Inhibition of viral replication and other essential viral processes. nih.govmdpi.com |

| Cardiovascular Diseases | With-no-lysine (WNK) kinases, Protein Kinase B (AKT) | Regulation of blood pressure and cellular survival pathways. nih.gov |

Q & A

Q. What are the common synthetic routes for 6-Amino-N-ethyl-9H-purine-9-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with purine derivatives and introducing substituents via nucleophilic substitution or coupling. For example:

- Step 1 : Alkylation of a purine core (e.g., 2,6-dichloropurine) with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-ethyl group .

- Step 2 : Carboxamide formation via coupling with activated carboxylic acids or using reagents like trifluoroacetic anhydride for mixed anhydride intermediates .

- Key variables : Temperature (60–100°C), solvent polarity (DMF or DMSO), and pH control (neutral to slightly basic) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons in the purine core and substituents. For example, the N-ethyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂) .

- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H]+ = 393.37 for C₂₀H₁₆FN₅O₃) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions using SHELX software for refinement .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Anticancer assays : L1210 leukemia cell line testing via IC₅₀ measurements .

- Enzyme inhibition : Kinase or polymerase inhibition studies using fluorescence polarization or radiometric assays .

- Solubility profiling : Partition coefficient (logP) determination via shake-flask method .

Advanced Research Questions

Q. How can experimental design address solubility challenges in biological assays for this compound?

Q. How to resolve contradictions in biological activity data across different assays?

- Case study : A compound may show antitumor activity in cell-based assays but fail in vivo due to poor pharmacokinetics.

Q. What structural features of this compound contribute to its enzyme-targeting specificity?

Q. How to design SAR studies for optimizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.